Welcome to the BenchChem Online Store!
molecular formula C10H12O B146666 3',4'-Dimethylacetophenone CAS No. 3637-01-2

3',4'-Dimethylacetophenone

Cat. No. B146666
M. Wt: 148.2 g/mol
InChI Key: WPRAXAOJIODQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07504403B2

Procedure details

To a stirring solution of 3,4-dimethylacetophenone (1.0 g, 6.8 mmol) in tetrahydrofuran (10 ML) at 0° C. under an atmosphere of nitrogen was added potassium hexamethyldisilylzide (1.46 g, 6.8 mmol). Resulting suspension was stirred for 10 min and dimethylcarbonate (0.58 mL, 6.8 mmol) added. Reaction stirred for 16 h warming to room temperature then poured onto wet ice (50 mL)/ hydrochloric acid (5 mL). Product extracted with ethyl acetate (50 mL) and organic washed with saturated sodium chloride then dried over magnesium sulfate. Product isolated as an amber oil after removal of solvent under vacuum. M+1=207.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:10])=[O:9])=[CH:4][C:3]=1[CH3:11].[K].[CH3:13][O:14][C:15](=O)[O:16]C.Cl>O1CCCC1>[CH3:13][O:14][C:15](=[O:16])[CH2:10][C:8]([C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([CH3:11])[CH:4]=1)=[O:9] |^1:11|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C(=O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.58 mL
Type
reactant
Smiles
COC(OC)=O
Step Three
Name
ice
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting suspension
CUSTOM
Type
CUSTOM
Details
Reaction
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
Product extracted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
organic washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Product isolated as an amber oil
CUSTOM
Type
CUSTOM
Details
after removal of solvent under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC(CC(=O)C1=CC(=C(C=C1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.